![molecular formula C16H11ClO2 B2834946 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one CAS No. 1713463-32-1](/img/structure/B2834946.png)
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one
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Overview
Description
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one, also known as CPPF, is a synthetic compound that has been widely used in scientific research for its unique properties. CPPF is a furanone derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Scientific Research Applications
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to exhibit anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Mechanism of Action
The exact mechanism of action of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. Additionally, 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are known to contribute to the development of pain and inflammation. Additionally, 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to reduce the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one is its ability to selectively target specific biological pathways, making it a valuable tool for studying the mechanisms of pain and inflammation. Additionally, 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to have a relatively low toxicity profile, making it a safe compound for use in laboratory experiments. However, one limitation of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one. One area of interest is the development of novel analogs of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one and its potential therapeutic applications in the treatment of pain, inflammation, and epilepsy. Finally, studies are needed to assess the long-term safety and efficacy of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one in preclinical and clinical settings.
Synthesis Methods
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one can be synthesized through a variety of methods, including the reaction of 3-chlorobenzaldehyde with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction using a strong acid such as sulfuric acid. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of organometallic reagents.
properties
IUPAC Name |
4-(3-chlorophenyl)-3-phenyl-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-13-8-4-7-12(9-13)15-14(10-19-16(15)18)11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGISZCOMLAVKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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